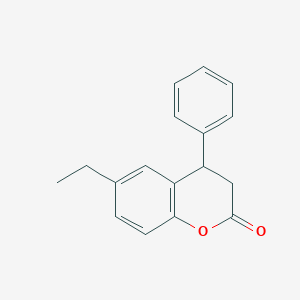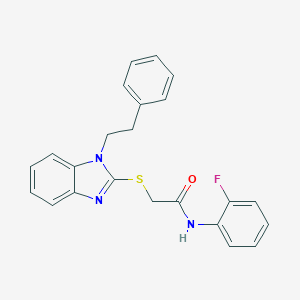![molecular formula C24H27N3O5 B394935 1,3-bis[(4-methoxyphenyl)methyl]-2-(5-nitrofuran-2-yl)-1,3-diazinane](/img/structure/B394935.png)
1,3-bis[(4-methoxyphenyl)methyl]-2-(5-nitrofuran-2-yl)-1,3-diazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis[(4-methoxyphenyl)methyl]-2-(5-nitrofuran-2-yl)-1,3-diazinane is a synthetic organic compound characterized by its complex structure, which includes methoxybenzyl groups, a nitrofuran moiety, and a hexahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(4-methoxyphenyl)methyl]-2-(5-nitrofuran-2-yl)-1,3-diazinane typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Hexahydropyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes with diamines under acidic or basic conditions.
Introduction of the Methoxybenzyl Groups: This step often involves the alkylation of the hexahydropyrimidine intermediate with 4-methoxybenzyl halides in the presence of a base such as potassium carbonate.
Attachment of the Nitrofuryl Group: The final step usually involves the coupling of the nitrofuran moiety to the hexahydropyrimidine core, which can be facilitated by nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-bis[(4-methoxyphenyl)methyl]-2-(5-nitrofuran-2-yl)-1,3-diazinane can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The methoxybenzyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1,3-bis[(4-methoxyphenyl)methyl]-2-(5-nitrofuran-2-yl)-1,3-diazinane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Properties
Molecular Formula |
C24H27N3O5 |
|---|---|
Molecular Weight |
437.5g/mol |
IUPAC Name |
1,3-bis[(4-methoxyphenyl)methyl]-2-(5-nitrofuran-2-yl)-1,3-diazinane |
InChI |
InChI=1S/C24H27N3O5/c1-30-20-8-4-18(5-9-20)16-25-14-3-15-26(17-19-6-10-21(31-2)11-7-19)24(25)22-12-13-23(32-22)27(28)29/h4-13,24H,3,14-17H2,1-2H3 |
InChI Key |
JTAYDDBVTLOJER-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2CCCN(C2C3=CC=C(O3)[N+](=O)[O-])CC4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCN(C2C3=CC=C(O3)[N+](=O)[O-])CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-tert-butylphenoxy)ethyl]-1-naphthamide](/img/structure/B394852.png)
![3-methyl-4-[(9H-xanthen-9-ylacetyl)amino]phenyl thiocyanate](/img/structure/B394854.png)




![2-mercapto-3-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]quinazolin-4(3H)-one](/img/structure/B394863.png)
![N-[2-(2-isopropylphenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B394864.png)
![N-[3-(1,3-benzothiazol-2-yl)benzyl]-N-{2-[(2-chlorobenzyl)oxy]phenyl}amine](/img/structure/B394865.png)
![2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B394867.png)
![2-{4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B394869.png)
![2-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B394870.png)

![Butan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B394872.png)
